REACTION_CXSMILES
|
NC1C=C([N+]([O-])=O)C=C(C)[N+]=1[O-].Cl.[Cl:14][C:15]1[CH:16]=[C:17]([CH3:23])[N+:18]([O-:22])=[C:19]([CH3:21])[CH:20]=1>>[Cl:14][C:15]1[CH:16]=[C:17]([CH3:23])[N+:18]([O-:22])=[C:19]([CH3:21])[CH:20]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=C([N+]1[O-])C)[N+](=O)[O-]
|
Name
|
4-chloro-2,6-lutidine-1-oxide hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.ClC=1C=C([N+](=C(C1)C)[O-])C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C([N+](=C(C1)C)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |